5-ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine
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Description
5-ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C15H20N6O2 and its molecular weight is 316.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.16477390 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Insecticidal and Antibacterial Potential : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their insecticidal and antibacterial activities. These compounds demonstrated significant potential against Pseudococcidae insects and various microorganisms, suggesting their utility in agricultural and medical applications (Deohate & Palaspagar, 2020).
Anticancer Activity : Certain pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer properties. For example, compounds with modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold exhibited potent inhibitory activity against human breast adenocarcinoma cell lines, highlighting their potential as anticancer agents (Abdellatif et al., 2014).
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and characterized for their antimicrobial and anticancer activity. These compounds displayed higher activity compared to standard drugs in some cases, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chemical Synthesis and Characterization
Efficient Synthesis Methods : Studies have focused on developing efficient synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives using microwave irradiation, ultrasound irradiation, and other innovative techniques. These methods offer advantages in terms of reaction time, yield, and environmental impact (Kaping, Helissey, & Vishwakarma, 2020).
Structural Elucidation and Reactivity : The structural characterization and reactivity of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. X-ray crystallography, NMR, and mass spectrometry have been utilized to ascertain the chemical structures and investigate the reactivity of these compounds under various conditions (Bruni et al., 1994).
Properties
IUPAC Name |
5-ethyl-2,3-dimethyl-N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-5-12-8-13(21-14(17-12)9(2)10(3)18-21)16-6-7-22-15-11(4)19-23-20-15/h8,16H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPAXQOAHAJBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=NN2C(=C1)NCCOC3=NON=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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